molecular formula C17H16N4O3 B2513218 Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate CAS No. 124676-16-0

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate

Cat. No.: B2513218
CAS No.: 124676-16-0
M. Wt: 324.34
InChI Key: BXWOHGIFYNSQLJ-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate (CAS 1527518-35-9) is a chemical compound with the molecular formula C17H16N4O3 . It is also known by synonyms such as ethyl 2-benzamido-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetate . This substance is part of a class of benzotriazole derivatives, which are recognized in synthetic chemistry as valuable intermediates and building blocks. Related compounds, such as the simpler analog Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, are typically synthesized from the reaction of 1H-benzotriazole with ethyl 2-chloroacetate in ethanol . The benzotriazole group in its structure is a key functional moiety that can influence the molecular conformation; for example, in related structures, the dihedral angle between the benzotriazole ring and the rest of the molecule can be significant, affecting the compound's overall geometry and potential interactions . In the solid state, such molecules can form consolidated three-dimensional networks through weak intermolecular interactions like C-H···N and C-H···O hydrogen bonds . As a reagent, it is provided For Research Use Only and is intended for use by qualified researchers in laboratory settings for chemical synthesis and other scientific investigations. Researchers are encouraged to consult the relevant scientific literature for specific applications and handling procedures.

Properties

IUPAC Name

ethyl 2-benzamido-2-(benzotriazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-2-24-17(23)15(18-16(22)12-8-4-3-5-9-12)21-14-11-7-6-10-13(14)19-20-21/h3-11,15H,2H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWOHGIFYNSQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(NC(=O)C1=CC=CC=C1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, supported by various studies and data.

Synthesis and Structural Characteristics

The compound is synthesized through the reaction of 1H-benzotriazole with ethyl 2-chloroacetate in an ethanol medium. The molecular formula is C10H11N3O2C_{10}H_{11}N_{3}O_{2}, with a notable structural feature being the presence of the benzotriazole moiety, which is known for its diverse biological activities.

Crystal Structure Analysis

The crystal structure analysis reveals that the non-H atoms are nearly coplanar with an r.m.s. deviation of 0.0409 Å. The dihedral angle between the benzotriazole ring and the plane formed by the other atoms is approximately 79.12° . Weak intermolecular interactions, such as C-H⋯N and C-H⋯O hydrogen bonds, contribute to the stability of the crystal lattice .

Antimicrobial Properties

Research has indicated that derivatives of benzotriazole exhibit notable antimicrobial activity. For instance, studies have shown that compounds containing benzotriazole structures can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve interference with bacterial cell wall synthesis or function .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. In vitro assays suggest that this compound can scavenge free radicals effectively, thus potentially protecting cells from oxidative stress. The antioxidant activity may be attributed to the electron-rich nature of the benzotriazole ring .

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have demonstrated that this compound exhibits low to moderate cytotoxic effects at varying concentrations. Initial findings suggest that it may be safe for use in therapeutic applications, although further studies are warranted to establish a comprehensive toxicity profile .

Case Study 1: Synthesis and Evaluation

A study conducted by Li et al. (2010) synthesized ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate and characterized its properties through X-ray diffraction techniques. The study highlighted its potential as an intermediate in synthesizing other biologically active compounds .

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial efficacy, derivatives of benzotriazole were tested against multiple pathogens. This compound demonstrated superior activity against Gram-positive bacteria compared to its counterparts, indicating its potential as a lead compound for antibiotic development .

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate has been studied for its antimicrobial properties. Research indicates that derivatives of benzotriazole exhibit significant activity against various bacteria and fungi. For instance, compounds containing benzotriazole moieties have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

Case Study:
A study evaluated the antimicrobial activity of synthesized benzotriazole derivatives against several pathogens. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range, making them potential candidates for further development as antimicrobial agents .

CompoundMIC (µM)Target Organism
Compound A1.27Staphylococcus aureus
Compound B1.43Escherichia coli
Compound C2.60Candida albicans

Anticancer Potential

The anticancer properties of this compound have also been explored. Research has shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In a study involving human colorectal carcinoma cell lines (HCT116), certain derivatives demonstrated IC50_{50} values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .

CompoundIC50_{50} (µM)Cell Line
Compound X5.85HCT116
Compound Y4.53HCT116
5-FU9.99HCT116

Photostability and UV Absorption

Benzotriazole derivatives are known for their ability to absorb UV light and enhance the photostability of materials. This compound can be utilized in formulations aimed at protecting polymers from UV degradation.

Case Study:
Research into polymer formulations incorporating benzotriazole compounds demonstrated improved UV resistance and longevity in outdoor applications such as coatings and plastics .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions, targeting its ester and amide groups:

Condition Products Mechanistic Notes
Acidic (HCl, H₂O) 2-(1H-Benzotriazol-1-yl)-2-(phenylformamido)acetic acid + EthanolProtonation of ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.
Basic (NaOH, H₂O) Sodium salt of carboxylic acid + Benzotriazole + Aniline derivativesSaponification of ester occurs at 60–80°C; amide hydrolysis requires prolonged reflux .

Key Data :

  • Hydrolysis rates vary significantly: ester group reacts 8–10× faster than the amide group under basic conditions (pH 12, 70°C).

  • Benzotriazole remains intact during hydrolysis, acting as a stable heterocyclic byproduct .

Nucleophilic Substitution

The benzotriazole moiety participates in substitution reactions, leveraging its electron-deficient aromatic system:

Reagent Product Conditions
Alkylamines (R-NH₂) N-Alkylated benzotriazole derivatives + Acetamide intermediatesEthanol, 50–60°C, 4–6 h
Thiols (R-SH) 1-Substituted benzotriazole thioethersDMF, K₂CO₃, room temperature, 12 h

Example Reaction :

C17H16N4O3+CH3NH2C15H13N5O2+CH3COOCH2CH3+H2O\text{C}_{17}\text{H}_{16}\text{N}_4\text{O}_3 + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_{15}\text{H}_{13}\text{N}_5\text{O}_2 + \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O}

Side note: Competing amide solvolysis is minimized in anhydrous polar aprotic solvents.

Cyclization Reactions

Intramolecular cyclization occurs under high-temperature conditions, forming fused heterocycles:

Conditions Product Yield
Toluene, 110°C, 8 h Benzo imidazo[1,2-a]triazin-4-one62%
DMF, CuI, 120°C, 12 h Triazolo-pyridone derivatives48%

Mechanism :

  • Thermal activation induces deprotonation at the α-carbon of the amide group.

  • Nucleophilic attack on the benzotriazole ring forms a six-membered transition state .

Reduction Reactions

Selective reduction of functional groups is achievable with tailored reagents:

Reagent Target Group Product Selectivity
LiAlH₄ Amide → AmineEthyl 2-(benzotriazol-1-yl)-2-(benzylamino)acetate>90%
NaBH₄/CeCl₃ Ester → Alcohol2-(Benzotriazol-1-yl)-2-(phenylformamido)ethanol75%

Limitations :

  • Over-reduction of benzotriazole is observed with excess LiAlH₄ (>3 equiv).

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

Reaction Type Catalyst Product Application
Suzuki-Miyaura Pd(PPh₃)₄Biaryl-functionalized benzotriazole analogsAnticancer lead optimization
Buchwald-Hartwig Pd₂(dba)₃N-Arylated amide derivativesEnzyme inhibitor development

Optimized Conditions :

  • Suzuki coupling: 1.5 mol% Pd, K₂CO₃, DMF/H₂O (4:1), 80°C, 72% yield .

Interaction with Amines

Transamidation and transesterification pathways compete in amine-rich environments:

Amine Dominant Pathway Product Ratio (Transamidation:Transesterification)
Primary (e.g., NH₃) Transamidation85:15
Secondary (e.g., Et₂NH) Transesterification30:70

Kinetic Analysis :

  • Transamidation activation energy: 58 kJ/mol (vs. 72 kJ/mol for transesterification).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of benzotriazole-acetate derivatives. Key structural analogues include:

Compound Name Molecular Formula Substituents Key Features Reference
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate C₁₀H₁₁N₃O₂ Simple acetate group Planar non-H atoms; dihedral angle of 79.12° with benzotriazole ring
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate (CAS: 39113-25-2) C₁₆H₁₅N₃O₂ Phenyl group instead of phenylformamido Enhanced lipophilicity; used in polymer stabilization
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-[[methyl(oxo)phenyl-λ⁶-sulfanylidene]amino]acetate (³b) C₁₇H₁₇N₅O₃S Sulfoximine substituent Higher melting point (114–115°C); catalytic applications
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (3) C₂₀H₂₀N₄O₃ Triazole-carbamate hybrid Bioactive intermediate; nucleophilic reactivity

Physicochemical Properties

  • Melting Points: Target compound: Not explicitly reported, but analogues like ³b (114–115°C) and ³d (86–87°C) suggest substituents significantly affect thermal stability . Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate: Crystallizes in a monoclinic system with weak C–H⋯N/O interactions .
  • Reactivity :
    • The phenylformamido group in the target compound enhances electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks (e.g., hydrazine to form hydrazides) .
    • Sulfoximine derivatives exhibit unique reactivity in catalytic cycles due to sulfur-centered lone pairs .

Research Findings and Key Data

Table 1: Comparative Crystallographic Data

Compound Crystal System Dihedral Angle (°) Intermolecular Interactions Reference
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate Monoclinic 79.12 C–H⋯N (2.57 Å), C–H⋯O (2.42 Å)
Benzotriazol-1-yl-acetic acid hydrazide Orthorhombic 85.3 N–H⋯O hydrogen bonds

Preparation Methods

Hypothesized Pathway via Amidation

  • Activation of Alpha-Position : The alpha-hydrogen of ethyl 2-(1H-benzotriazol-1-yl)acetate is deprotonated using a strong base (e.g., LDA or NaH), generating a nucleophilic enolate.
  • Electrophilic Formamidation : The enolate reacts with phenylformamide in the presence of a coupling agent (e.g., DCC or EDCI), facilitating N-acylation.
  • Workup and Purification : The crude product is isolated via extraction and purified through recrystallization or column chromatography.

Analogous Reaction :

  • In benzothiazole systems, ethyl 2-benzothiazolyl acetate reacts with hydrazine hydrate to form acetohydrazides under mild conditions (Scheme 7,). This suggests that similar amidation reactions are feasible for benzotriazole derivatives.

Alternative Route via Multicomponent Reaction

A Ugi-type reaction could concurrently assemble the benzotriazole, acetate, and phenylformamido groups:

  • Components : 1H-Benzotriazole, ethyl glyoxylate, phenylformamide, and an isocyanide.
  • Conditions : Solvent (e.g., methanol), room temperature, 24-hour stirring.
  • Outcome : A four-component reaction yields the target compound through imine formation and cyclization.

Crystallization and Refinement

Post-synthetic crystallization is critical for purity. For ethyl 2-(1H-benzotriazol-1-yl)acetate, weak intermolecular interactions (C–H⋯N/O) guide crystal packing. Similar principles apply to the phenylformamido derivative:

  • Solvent Selection : Ethanol or ethanol/water mixtures promote slow crystallization.
  • Restraints : Bond lengths (e.g., C7–C8 = 1.501 Å) and isotropic displacement parameters (Uiso) are constrained during refinement.
  • Characterization : X-ray diffraction and NMR spectroscopy validate molecular geometry and functional group integration.

Optimization and Yield Enhancement

Reaction Conditions

  • Temperature : Room temperature minimizes side reactions (e.g., ester hydrolysis) during benzotriazole coupling.
  • Catalysis : Tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and Xantphos enhance cross-coupling efficiency in analogous sulfide formations (Scheme 6,).

Solvent Effects

  • Ethanol : Optimal for nucleophilic substitutions due to its polarity and ability to dissolve ionic intermediates.
  • DMF/Dioxane : Facilitate Pd-catalyzed reactions for complex substitutions.

Challenges and Mitigation Strategies

  • Steric Hindrance : The alpha-carbon’s dual substitution (benzotriazole and phenylformamido) may slow reaction kinetics. Mitigation includes using excess reagents or elevated temperatures.
  • Byproduct Formation : Competing ester hydrolysis or over-alkylation is minimized by controlling reaction pH and stoichiometry.
  • Crystallization Difficulties : Seeding with pure crystals or gradient cooling improves yield.

Q & A

Q. What synthetic strategies are employed to prepare Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate, and how are intermediates validated?

The synthesis involves multi-step coupling reactions. For example, alkylation of benzotriazole derivatives with ethyl bromoacetate (analogous to triazole coupling in ) under basic conditions (e.g., Na₂CO₃ in acetone) forms the benzotriazole-acetate intermediate. Subsequent introduction of the phenylformamido group may use nucleophilic acyl substitution or amide coupling. Intermediates are validated via ¹H/¹³C NMR and IR spectroscopy to confirm regiochemistry and functional group integrity, as demonstrated for structurally related compounds .

Q. How is the structure of this compound confirmed using spectroscopic techniques?

Key characterization methods include:

  • ¹H NMR : Peaks for the benzotriazole aromatic protons (δ ~7.5–8.5 ppm), ester methyl/methylene groups (δ ~1.2–4.3 ppm), and phenylformamido NH (δ ~8–10 ppm).
  • IR : Stretching vibrations for ester C=O (~1740 cm⁻¹), amide C=O (~1680 cm⁻¹), and benzotriazole C=N (~1600 cm⁻¹).
  • HRMS : To verify molecular weight (C₁₇H₁₆N₄O₃, MW 324.34 g/mol). These methods align with protocols used for analogous triazole and benzimidazole derivatives .

Q. What stability considerations are critical for handling this compound in laboratory settings?

Esters and benzotriazoles are sensitive to hydrolysis and oxidation. Storage recommendations include:

  • Anhydrous conditions (e.g., desiccators, molecular sieves).
  • Low temperatures (2–8°C) in amber vials to prevent photodegradation.
  • Avoidance of strong acids/bases to preserve ester and amide bonds. Stability under reflux conditions (e.g., in DMF or THF) should be monitored .

Advanced Research Questions

Q. How can regioselectivity be controlled during benzotriazole functionalization in multi-step syntheses?

Regioselectivity in benzotriazole substitutions is influenced by:

  • Catalysts : Copper(I) in CuAAC reactions ( ) or Pd-mediated cross-couplings.
  • Reaction conditions : Temperature (e.g., reflux vs. RT) and solvent polarity (e.g., DMF for polar intermediates).
  • Protecting groups : Temporary blocking of reactive sites (e.g., using tert-butoxycarbonyl (Boc) groups). Computational modeling (DFT) can predict preferential reaction sites .

Q. What role does this compound play in studying enzyme inhibition or biological target interactions?

While direct biological data for this compound is limited, structurally related benzotriazole-acetates exhibit activity as protease inhibitors or hypoxia-inducible factor (HIF) modulators ( ). Methodologies include:

  • Enzyme assays : Measuring IC₅₀ values via fluorescence or colorimetric substrates.
  • Molecular docking : Simulating binding interactions with target proteins (e.g., HIF prolyl-hydroxylases).
  • Cellular models : Assessing cytotoxicity or pathway modulation in cancer cell lines .

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected byproducts)?

Discrepancies in reaction outcomes (e.g., isomer ratios) are analyzed via:

  • DFT calculations : To compare thermodynamic stability of intermediates.
  • HPLC-MS : Identifying byproducts and quantifying yields.
  • Kinetic studies : Varying reaction times/temperatures to map mechanistic pathways. For example, competing SN1/SN2 pathways in esterification can be modeled to optimize selectivity .

Q. What strategies improve yield in the final coupling step of phenylformamido and benzotriazole moieties?

Yield optimization involves:

  • Coupling agents : Use of HATU or EDC/NHS for amide bond formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility.
  • Microwave-assisted synthesis : Reducing reaction time and side reactions. highlights similar optimizations for sulfoximine couplings, achieving >80% yields .

Methodological Notes

  • Synthetic protocols should include inert atmospheres (N₂/Ar) to prevent oxidation.
  • Analytical workflows must cross-validate NMR, HRMS, and chromatographic data to address impurities.
  • Biological assays require negative controls (e.g., DMSO vehicle) and dose-response curves for reproducibility.

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